2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one
Description
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is an α,α-dichlorinated acetophenone derivative featuring a methoxy substituent at the ortho position of the phenyl ring. This compound is characterized by its dichloroacetyl group (–CO–CHCl₂), which imparts significant electronic and steric effects. These parameters are critical for understanding electron density distribution (EDD) and bonding behavior in similar compounds.
Properties
CAS No. |
57956-70-4 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
TXJGXNTZTBEJHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-methoxyphenyl)ethan-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically takes place under reflux conditions in the presence of a solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethanol.
Oxidation: Formation of 2,2-dichloro-1-(2-hydroxyphenyl)ethan-1-one.
Scientific Research Applications
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and bioactivity, making it a valuable tool in medicinal chemistry and biological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Dichloroethanone Derivatives
Key Observations:
- Substituent Effects: The ortho-methoxy group in the target compound likely increases steric hindrance compared to para-substituted analogs (e.g., XB-1). Electron-donating methoxy groups may reduce the electrophilicity of the carbonyl compared to electron-withdrawing groups like nitro (–NO₂) in XB-1, which enhances PDK inhibitory activity .
- Bond Polarization : In 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one, the C=O bond exhibits high polarization (ρ ≈ 0.34 e/ų), while conjugated bonds in the pyrrole ring show intermediate electron delocalization (∇²ρ ≈ –0.5 a.u.) . Similar behavior is expected in the target compound.
Biological Activity
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The compound 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is characterized by the following chemical structure:
- Molecular Formula : C10H8Cl2O
- Molecular Weight : 233.08 g/mol
- CAS Number : 109-14-8
This compound features two chlorine atoms and a methoxyphenyl group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, revealing moderate to high efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and protein synthesis pathways, leading to cell death .
Antichlamydial Activity
Recent studies have highlighted the antichlamydial activity of this compound. It has been shown to significantly reduce the viability of Chlamydia trachomatis in vitro. The compound's effectiveness was assessed through various assays, including:
- Cell Viability Assays : Demonstrated a reduction in infectious elementary bodies (EBs) formation.
- Morphological Studies : Indicated changes in chlamydial inclusion size and structure upon treatment.
The results suggest that the compound may serve as a lead for developing new antichlamydial agents .
Cytotoxicity Evaluation
Cytotoxicity studies are crucial for determining the safety profile of any bioactive compound. Evaluations performed on human cell lines demonstrated that 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one exhibits a favorable safety profile with high IC50 values, indicating low toxicity at therapeutic concentrations .
The proposed mechanism of action for 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one involves:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to reduced protein production.
- Cell Membrane Disruption : Alteration of membrane integrity resulting in leakage of cellular contents.
These mechanisms contribute to its broad-spectrum antimicrobial activity and specific effects against Chlamydia .
Case Study 1: Antimicrobial Efficacy Against MRSA
In a controlled study evaluating the efficacy of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one against Methicillin-resistant Staphylococcus aureus (MRSA), it was found that the compound exhibited significant bactericidal activity at concentrations as low as 32 μg/mL. The study concluded that this compound could be a promising candidate for treating MRSA infections .
Case Study 2: Chlamydial Infection Treatment
Another study focused on the use of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one in treating Chlamydia trachomatis infections. The results indicated that treatment with this compound led to a significant decrease in chlamydial inclusion numbers and size in infected cell cultures. This suggests potential therapeutic applications in managing chlamydial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
